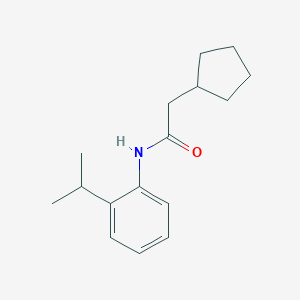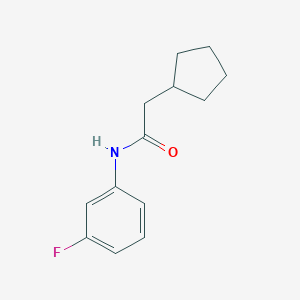![molecular formula C17H25NO2 B308824 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B308824.png)
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience and pharmacology. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders. In
作用机制
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. The NMDA receptor is involved in the regulation of synaptic plasticity and memory formation, and its overactivation can lead to excitotoxicity and neuronal damage. By blocking the NMDA receptor, this compound can reduce glutamate toxicity and prevent neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and human studies. This compound can modulate the excitatory neurotransmission, reduce glutamate toxicity, and prevent neuronal damage. This compound has also been shown to improve cognitive function, memory retention, and learning ability in animal models and human studies.
实验室实验的优点和局限性
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NMDA receptor. This compound can be used to study the role of the NMDA receptor in synaptic plasticity, memory formation, and excitotoxicity. However, this compound also has some limitations, including its potential toxicity, side effects, and off-target effects.
未来方向
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has several potential future directions for research and development. One potential direction is the development of new derivatives and analogs of this compound that have improved potency, selectivity, and safety profiles. Another potential direction is the investigation of the therapeutic potential of this compound in various neurological disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. Additionally, the role of the NMDA receptor in synaptic plasticity, memory formation, and excitotoxicity is still not fully understood, and further research is needed to elucidate its mechanisms and potential therapeutic applications.
合成方法
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide can be synthesized through a multi-step process that involves the condensation of 3-(1-hydroxyethyl)phenylacetic acid with cyclohexylmagnesium bromide, followed by the reaction with isobutyryl chloride. The resulting product is then purified by recrystallization to obtain this compound in its pure form.
科学研究应用
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. This compound acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can modulate the excitatory neurotransmission, reduce glutamate toxicity, and prevent neuronal damage.
属性
分子式 |
C17H25NO2 |
|---|---|
分子量 |
275.4 g/mol |
IUPAC 名称 |
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H25NO2/c1-13(19)15-8-5-9-16(12-15)18-17(20)11-10-14-6-3-2-4-7-14/h5,8-9,12-14,19H,2-4,6-7,10-11H2,1H3,(H,18,20) |
InChI 键 |
MIMOFQHSYCGCQW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)CCC2CCCCC2)O |
规范 SMILES |
CC(C1=CC(=CC=C1)NC(=O)CCC2CCCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



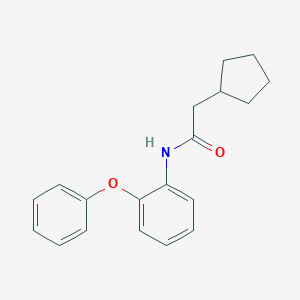
![N-[4-(diethylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B308742.png)
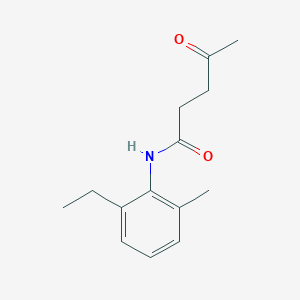
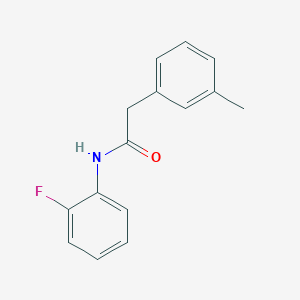
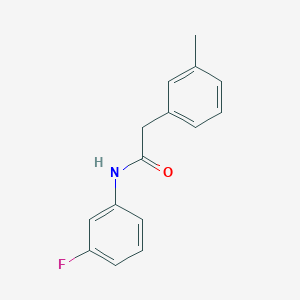
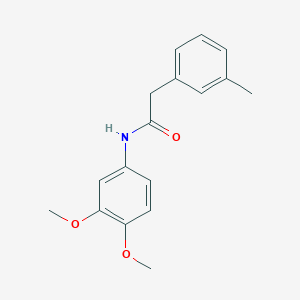
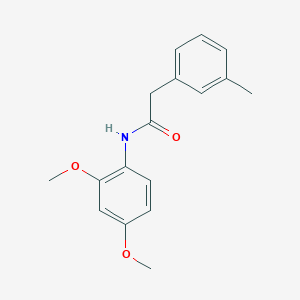
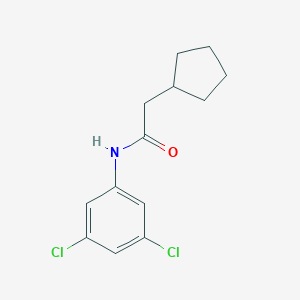
![2-cyclopentyl-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B308753.png)
